Cas no 630091-50-8 (4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid)

4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid is a benzoimidazole derivative with a butyric acid side chain, offering versatility as an intermediate in organic synthesis and pharmaceutical research. Its structural features, including the methyl-substituted benzimidazole core, enhance its utility in the development of biologically active compounds, particularly in medicinal chemistry applications. The carboxylic acid functional group provides a reactive site for further derivatization, enabling conjugation or modification for tailored applications. This compound is valued for its potential role in designing enzyme inhibitors, receptor ligands, and other pharmacologically relevant molecules. High purity and consistent quality ensure reliable performance in research and industrial settings.
4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid structure
630091-50-8 structure
Product Name:4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid
CAS No:630091-50-8
MF:C12H14N2O2
MW:218.251762866974
CID:3080362
Update Time:2025-08-04

4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid Chemical and Physical Properties

Names and Identifiers

    • 4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid
    • Inchi: 1S/C12H14N2O2/c1-8-5-6-9-10(7-8)14-11(13-9)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16)
    • InChI Key: GUDKLOGDDMOAHG-UHFFFAOYSA-N
    • SMILES: OC(CCCC1=NC2C=CC(C)=CC=2N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4

4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

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4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid Related Literature

Additional information on 4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid

Comprehensive Overview of 4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid (CAS No. 630091-50-8)

4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid (CAS No. 630091-50-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This benzoimidazole derivative is characterized by a methyl group at the 5-position and a butyric acid side chain, which contribute to its potential applications in drug development and molecular biology. Researchers are particularly interested in its role as a building block for small molecule inhibitors and its interactions with biological targets.

The compound's CAS number 630091-50-8 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Its molecular formula and structural features make it a valuable intermediate in synthesizing more complex molecules. Recent studies have explored its potential in modulating enzymatic activity, particularly in pathways related to inflammatory responses and cellular signaling. These properties align with current trends in precision medicine and targeted therapy, which dominate modern pharmaceutical discourse.

From a synthetic chemistry perspective, 4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid is often utilized in peptide mimetics and heterocyclic chemistry. Its carboxylic acid functionality allows for further derivatization, making it a versatile scaffold for drug discovery projects. The compound's stability under physiological conditions has also prompted investigations into its bioavailability and metabolic pathways, topics frequently searched in ADME (Absorption, Distribution, Metabolism, Excretion) studies.

In the context of green chemistry, researchers are evaluating eco-friendly synthesis routes for CAS 630091-50-8 to reduce environmental impact. This aligns with global demands for sustainable pharmaceutical production, a hot topic in both academic and industrial settings. Computational chemists have also employed molecular docking simulations to predict its binding affinity with proteins, leveraging AI-driven drug design tools—a rapidly growing field in cheminformatics.

The compound's nomenclature, 4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid, reflects its IUPAC naming conventions, while alternative names like 5-Methyl-1H-benzoimidazole-2-butanoic acid may appear in literature. Such synonyms are crucial for comprehensive database searches, especially when cross-referencing patent applications or clinical trial data. Its spectral data (NMR, MS) are well-documented, supporting quality control in GMP-compliant manufacturing.

Emerging applications of 630091-50-8 include its use in fluorescent probes for cellular imaging, capitalizing on the benzoimidazole core's photophysical properties. This intersects with the booming field of theranostics, where diagnostics and therapy are combined. Furthermore, its potential as a metal chelator has sparked interest in catalysis and material science, demonstrating cross-disciplinary relevance.

Quality standards for 4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid typically require ≥95% purity (HPLC), with strict controls on residual solvents and heavy metals—key considerations for preclinical studies. Storage recommendations usually suggest 2-8°C under inert atmosphere to preserve stability, addressing common queries about compound handling in laboratory settings.

In summary, CAS 630091-50-8 represents a multifaceted compound bridging medicinal chemistry, bioconjugation, and materials research. Its ongoing investigation reflects broader scientific priorities like structure-activity relationships (SAR) optimization and fragment-based drug design, ensuring its continued relevance in cutting-edge research.

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